molecular formula C10H8F4O2 B1406394 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid CAS No. 1706439-04-4

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Cat. No.: B1406394
CAS No.: 1706439-04-4
M. Wt: 236.16 g/mol
InChI Key: JAPLYLYVMZKVSV-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid is a fluorinated phenylacetic acid derivative designed for use as a key building block in pharmaceutical research and development. Compounds within this chemical class are valued for their role as advanced intermediates in the synthesis of bioactive molecules, particularly in the discovery of new therapeutic agents. The strategic incorporation of fluorine and the trifluoromethyl group is a established approach in medicinal chemistry to fine-tune the physicochemical properties of lead compounds, potentially enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets . Specifically, related trifluoromethyl-substituted phenylacetic acids have been identified as critical precursors in the synthesis of novel naphthoquinone-based structures, which have demonstrated significant antiplasmodial activity in research settings . This suggests its potential application in constructing candidate molecules for infectious disease research. As a versatile synthetic intermediate, this compound may also be employed in chemical biology for probing enzyme mechanisms or in material science for creating specialized polymers. It is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLYLYVMZKVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Route to Fluoro-Methyl-Trifluoromethyl Aromatic Amines (Related Intermediates)

A foundational approach involves starting from 2-trifluoromethyl toluene , which undergoes nitration followed by reduction to yield substituted phenylamines, which can be further transformed into acetic acids.

  • Step 1: Nitration
    2-Trifluoromethyl toluene is nitrated using nitrating agents such as nitric acid, sodium nitrate, or potassium nitrate in solvents like dichloromethane or acetic acid, typically at low temperatures (0 to 30 °C) to control regioselectivity and yield.
    The product is 4-nitro-2-trifluoromethyl toluene, obtained in high yield (~97%) as a light yellow oil, often used crude for the next step.
    (Reaction conditions: cooling to ~0 °C, dropwise addition of nitrating agent over 1-2 hours, stirring 1-4 hours at 0-60 °C).

  • Step 2: Reduction
    The nitro compound is reduced using iron powder and hydrochloric acid in water at elevated temperatures (~70-100 °C) to yield 4-methyl-3-trifluoromethyl phenylamine with high purity (>98% by HPLC) and moderate yield (~61%).
    This intermediate can be further elaborated to the target acetic acid derivative through oxidation or substitution reactions.

Benzylic Bromination and Cyanide Displacement

An alternative approach involves functionalizing the benzylic methyl group:

This route allows precise introduction of the acetic acid side chain while maintaining the fluorine and trifluoromethyl substituents on the aromatic ring.

Halogenation and Organometallic Intermediate Formation

Another method involves halogenation of fluorinated trifluoromethyl aromatics followed by Grignard or organomagnesium intermediate formation:

  • Dissolution of 2-fluoro-3-chlorotrifluoromethane in solvents such as dichloromethane or 1,2-dichloroethane.
  • Bromination to form a brominated intermediate.
  • Reaction with magnesium metal in a second solvent to form the Grignard reagent.
  • Subsequent reaction to yield trifluoroacetophenone derivatives, which can be transformed into phenylacetic acids by further functional group manipulation.

Diazonium Salt Formation and Side Chain Introduction

A diazotization approach involves:

  • Conversion of fluoroanilines to diazonium salts in acidic media.
  • Reaction with vinylidene chloride under controlled temperature to introduce side chains.
  • Hydrolysis and further transformations to yield fluoro-substituted phenylacetic acids with high purity (>99% HPLC).

Data Table Summarizing Key Preparation Methods

Method Starting Material Key Reagents/Conditions Intermediate/Product Yield/Notes Reference
Nitration + Reduction 2-Trifluoromethyl toluene HNO3, H2SO4, Fe powder, HCl, 0-100 °C 4-Methyl-3-trifluoromethyl phenylamine Nitration yield ~97%, reduction ~61%
Benzylic Bromination + Cyanide 4-Fluoro-3-methylbenzoic acid (ester) Radical bromination, NaCN displacement, basic hydrolysis 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid High purity, multi-step
Halogenation + Grignard 2-Fluoro-3-chlorotrifluoromethane Bromination, Mg metal, solvents like DCM or DCE Trifluoroacetophenone derivatives Intermediate for further conversion
Diazonium Salt + Vinylidene Chloride 4-Fluoroanilines HCl, NaNO2, vinylidene chloride, CuCl2, tetramethylammonium chloride Fluoro phenylacetic acids High purity, industrially scalable

Research Findings and Industrial Relevance

  • The nitration-reduction route is noted for its simplicity and suitability for industrial scale-up due to mild reaction conditions and readily available starting materials.
  • The benzylic bromination and cyanide displacement method provides a well-defined pathway to introduce the acetic acid side chain with good regioselectivity and purity, useful in medicinal chemistry applications.
  • Organometallic methods involving Grignard reagents allow for versatile functionalization but require stringent anhydrous conditions and careful control of reagents.
  • Diazonium salt chemistry offers an alternative route with high purity products and is adaptable for large-scale synthesis, though it involves handling potentially hazardous intermediates.

Scientific Research Applications

Chemistry

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid serves as a building block for synthesizing complex organic molecules. It is particularly valuable in developing fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties that enhance reactivity and stability.

Biology

Research has focused on its potential biological activities, including enzyme inhibition and receptor binding studies. The compound's structure allows it to interact with various molecular targets, modulating their activity through binding interactions. Studies indicate that the trifluoromethyl group enhances binding affinity, which can lead to increased potency in inhibiting specific biological pathways.

Medicine

The compound is being explored for therapeutic properties such as anti-inflammatory, antiviral, and anticancer activities. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.1 to 1 µM, indicating potent anti-proliferative activity. Mechanistic studies suggest that it induces apoptosis in cancer cells, evidenced by increased caspase-3 activation.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability. Its unique properties make it suitable for creating materials that can withstand harsh environments.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at position 2 in the target compound distinguishes it from analogs with CF₃ at positions 3 or 3.

Physicochemical Properties

Property This compound 4-(Trifluoromethyl)phenylacetic Acid 4-Fluoro-2-methylphenylacetic Acid
Solubility Likely low in water; soluble in organic solvents* Slightly soluble in polar solvents Slightly soluble in water
Melting Point Not reported Not available 169–171°C (analog in )
Stability Stable under standard conditions* Stable Stable

*Inferred from analogs with similar substituents.

Key Observations :

  • Trifluoromethyl and fluorine substituents reduce water solubility due to increased hydrophobicity .
  • Methyl groups may slightly improve solubility in alcohols or ethers compared to fully fluorinated analogs .

Pharmacological Activity

  • MCH1 Receptor Antagonism: Analogs like 4-(trifluoromethyl)phenylacetic acid derivatives (e.g., TPI 1361-17) exhibit inhibitory activity against MCH1 receptors, with IC₅₀ values in the nanomolar range .
  • Enzyme Inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in Mosher’s reagent derivatives used for chiral analysis .

Limitation: No direct pharmacological data for the target compound is available in the evidence.

Key Observations :

  • Trifluoromethylated phenylacetic acids generally pose moderate health risks (e.g., skin/eye irritation) but low flammability .
  • Proper handling (PPE, ventilation) is critical to mitigate exposure risks .

Biological Activity

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, with the chemical formula C9H6F4O2C_9H_6F_4O_2 and CAS number 1706439-04-4, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure can significantly influence its pharmacological properties, including bioavailability, metabolic stability, and interaction with biological targets.

The compound features a unique structure characterized by:

  • Fluorine Substituents : Enhancing lipophilicity and potentially altering receptor interactions.
  • Aromatic Ring : Contributing to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which can lead to increased potency in inhibiting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound showed growth inhibition with IC50 values ranging from 0.1 to 1 µM across various tested lines, indicating potent anti-proliferative activity .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation observed through flow cytometry .

Toxicological Profile

Although the compound shows promising biological activity, it is essential to consider its safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), necessitating careful handling in laboratory settings .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure0.1 - 1Anticancer activity
2-Fluoro-3-trifluoromethylphenylacetic acidStructure>5Lower anticancer efficacy
Ubrogepant (FDA-approved)N/A1 - 10Migraine treatment

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Study on Lung Cancer Cells : Treatment with varying concentrations of the compound led to a dose-dependent inhibition of cell growth, with notable morphological changes indicative of apoptosis.
  • Leukemia Cell Lines : The compound exhibited significant anti-leukemic effects, with IC50 values lower than those observed for conventional chemotherapeutics.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, and how can reaction yields be optimized?

Answer:
The synthesis of fluorinated phenylacetic acid derivatives typically involves multi-step routes, including halogenation, Friedel-Crafts alkylation, or nucleophilic substitution. For example, similar compounds like 4-trifluoromethylphenylacetic acid are synthesized via hydrolysis of nitriles (e.g., 4-trifluoromethylbenzyl chloride to the corresponding nitrile, followed by acidic hydrolysis to the carboxylic acid) . To optimize yields:

  • Use anhydrous conditions for halogenation steps to minimize side reactions.
  • Employ catalysts like boron trifluoride etherate in Friedel-Crafts reactions to enhance electrophilic substitution efficiency.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce impurities in downstream steps.

Basic: What analytical techniques are most effective for characterizing this compound, and how should they be validated?

Answer:
Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorinated groups (e.g., CF3_3 vs. aromatic F). Chemical shifts for CF3_3 typically appear near -60 to -70 ppm .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for separation, coupled with ESI-MS in negative ion mode to detect the deprotonated molecule ([M-H]^-) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/F percentages (±0.3% tolerance).
  • Validation : Perform spike-and-recovery experiments (≥95% recovery) and replicate analyses (RSD <2%) to confirm method robustness.

Advanced: How can computational methods aid in designing novel derivatives or reaction pathways for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict:

  • Reaction Pathways : Transition state modeling for fluorination steps to identify low-energy pathways .
  • Electronic Effects : HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency.
    Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation to reduce trial-and-error synthesis .

Advanced: What environmental persistence or degradation products should be considered when studying this compound?

Answer:
Fluorinated acetic acid derivatives are resistant to hydrolysis but may degrade via:

  • Photolysis : Under UV light, defluorination can occur, generating intermediates like trifluoroacetate (TFA), which persists in aquatic systems (detected at 50–200 ng/L in rainwater) .
  • Microbial Degradation : Limited biodegradation in aerobic conditions; use OECD 301B tests to assess inherent biodegradability.
  • Analytical Monitoring : Employ liquid-liquid extraction (LLE) with MTBE followed by GC-MS to detect TFA and other metabolites .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:
Based on safety data for structurally similar fluorinated acids :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Exposure Mitigation : In case of skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize acidity.
  • Waste Disposal : Collect fluorinated waste separately and incinerate at >1100°C to prevent TFA release into the environment.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorph transitions.
  • Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystalline forms.
  • Cross-Validation : Compare data with high-purity commercial standards (e.g., >99% by HPLC) from reputable suppliers .

Advanced: What strategies can differentiate positional isomers (e.g., 3- vs. 4-fluoro substitution) in this compound’s derivatives?

Answer:

  • NMR NOE Experiments : Irradiate the methyl group to observe spatial proximity to fluorine atoms.
  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., CCDC deposition for public validation).
  • IR Spectroscopy : Compare C-F stretching frequencies (1100–1200 cm1^{-1}); aromatic C-F vibrations differ from aliphatic CF3_3 groups .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Exothermic Reactions : Fluorination steps (e.g., using DAST) require controlled addition rates and cooling to prevent runaway reactions.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk purification.
  • Yield Loss : Optimize stoichiometry (e.g., 1.2 eq. of fluorinating agent) and monitor intermediate stability via TLC.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
Reactant of Route 2
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

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